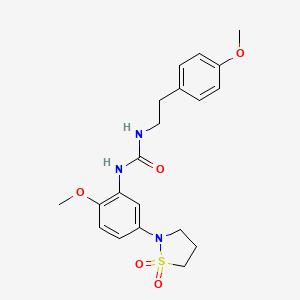

![molecular formula C19H17F4N5O B2872850 4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034538-41-3](/img/structure/B2872850.png)

4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

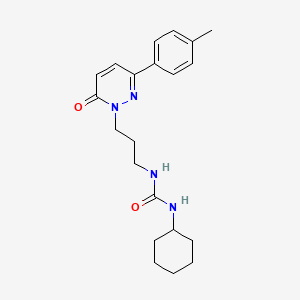

The compound “4-(4-fluorophenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines . These compounds are often used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple rings and functional groups. It contains a pyrrole ring, a triazolo ring, and a phenyl ring, among others .Scientific Research Applications

Thermostable Energetic Materials

This compound’s structural features, particularly the triazolo[4,3-a]pyridin moiety, indicate its potential use in the development of thermostable energetic materials . These materials are crucial for applications requiring high thermal stability, such as in aerospace engineering for rocket propellants or in safety devices where controlled energy release is necessary .

Dipeptidyl Peptidase IV Inhibitors

The presence of a pyrrole carboxamide group suggests that this compound could act as an inhibitor for dipeptidyl peptidase IV (DPP-IV) . DPP-IV inhibitors are a class of medications used to treat type 2 diabetes by prolonging the action of incretin hormones, which increase insulin release.

Anti-Tumor Activity

Compounds with similar structures have been investigated for their anti-tumor properties. The triazolo[4,3-a]pyridin core could potentially interact with various biological targets, leading to the development of new anti-cancer drugs with efficacy against multiple cancer cell lines .

c-Met Kinase Inhibition

The compound’s structure is conducive to acting as a c-Met kinase inhibitor . c-Met is a protein that, when mutated, can lead to cancerous growth. Inhibitors targeting this protein could be beneficial in treating certain types of cancer .

Fluorescent Probes

The fluorophenyl and trifluoromethyl groups within the compound’s structure may allow it to serve as a fluorescent probe. Such probes are used in biochemistry and molecular biology to study cell structure and function, as well as to visualize the location of specific proteins or other molecules within cells .

Structural Units for Polymers

The compound’s robust and stable structure makes it a candidate for use as a structural unit in polymer synthesis. Polymers incorporating such units could exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance materials .

Mechanism of Action

Target of Action

The compound primarily targets the c-Met kinase and Dipeptidyl Peptidase IV (DPP-IV) . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration . DPP-IV is an enzyme that degrades incretin hormones, which are involved in insulin secretion .

Mode of Action

The compound acts as an inhibitor of its targets. It binds to the active sites of c-Met kinase and DPP-IV, preventing them from catalyzing their respective reactions . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .

Biochemical Pathways

By inhibiting c-Met kinase, the compound disrupts the HGF/c-Met signaling pathway , which is often overactive in various types of cancer . The inhibition of DPP-IV leads to increased levels of incretin hormones, enhancing the secretion of insulin and thereby regulating blood glucose levels .

Pharmacokinetics

The compound exhibits good oral bioavailability in preclinical species . This suggests that it is well-absorbed in the gastrointestinal tract and can reach therapeutic concentrations in the body when administered orally

Result of Action

The inhibition of c-Met kinase by the compound can lead to anti-tumor activity . It has shown excellent activity against A549, MCF-7, and HeLa cancer cell lines . The inhibition of DPP-IV results in improved regulation of blood glucose levels, which can be beneficial in the treatment of type 2 diabetes .

properties

IUPAC Name |

4-(4-fluorophenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4N5O/c20-14-4-1-11(2-5-14)12-7-15(24-8-12)18(29)25-9-17-27-26-16-6-3-13(10-28(16)17)19(21,22)23/h1-2,4-5,7-8,13,24H,3,6,9-10H2,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNBOIZQGOXDDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

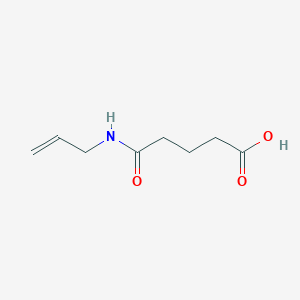

![3-(2,6-dichlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2872768.png)

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2872769.png)

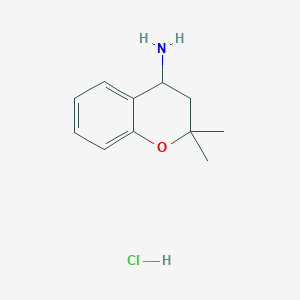

![Nicotinic acid-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (1:1)](/img/structure/B2872774.png)

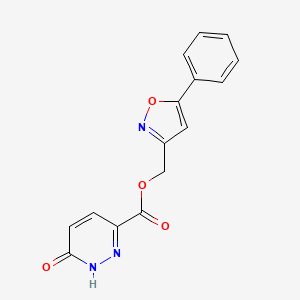

![N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2872776.png)

![N-(2-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2872777.png)

![4-(4-ethoxyphenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2872780.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-sulfonamide](/img/structure/B2872783.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethylbenzamide](/img/structure/B2872784.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2872787.png)